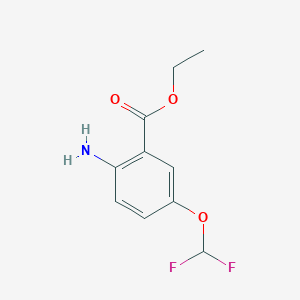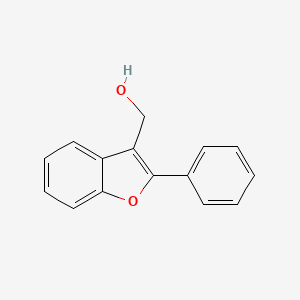![molecular formula C11H18N2O4S B13674503 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione](/img/structure/B13674503.png)
1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure with a Boc-protected aminoethylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form Boc-protected aminoethylthio.
Formation of Pyrrolidine-2,5-dione: The pyrrolidine-2,5-dione core is synthesized through cyclization reactions involving appropriate precursors.
Thioether Formation: The Boc-protected aminoethylthio group is introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.
Substitution: The Boc-protected amino group can be deprotected and further functionalized through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Deprotection using trifluoroacetic acid (TFA) followed by nucleophilic reagents like alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various functionalized pyrrolidine-2,5-dione derivatives.
Aplicaciones Científicas De Investigación
1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target proteins, thereby modulating their activity. The thioether group may also participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Pyrrolidine-2,5-dione: A simpler analog without the Boc-protected aminoethylthio group.
N-Boc-pyrrolidine: Contains a Boc-protected amino group but lacks the thioether functionality.
Thioether-containing pyrrolidines: Similar thioether functionality but different core structures.
Uniqueness: 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione is unique due to the combination of the Boc-protected aminoethylthio group and the pyrrolidine-2,5-dione core
Propiedades
Fórmula molecular |
C11H18N2O4S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2,5-dioxopyrrolidin-1-yl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C11H18N2O4S/c1-11(2,3)17-10(16)12-6-7-18-13-8(14)4-5-9(13)15/h4-7H2,1-3H3,(H,12,16) |
Clave InChI |
OQPIXEARTJBOPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCSN1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)

![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)

![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)



![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
![(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal](/img/structure/B13674485.png)

